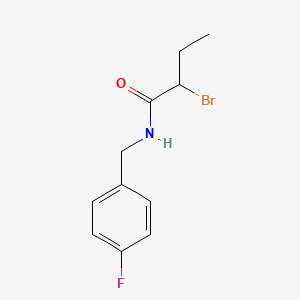

2-bromo-N-(4-fluorobenzyl)butanamide

Description

Properties

IUPAC Name |

2-bromo-N-[(4-fluorophenyl)methyl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFNO/c1-2-10(12)11(15)14-7-8-3-5-9(13)6-4-8/h3-6,10H,2,7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIYNKXFUIQOADN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NCC1=CC=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Bromo N 4 Fluorobenzyl Butanamide

Established Synthetic Routes for 2-bromo-N-(4-fluorobenzyl)butanamide

The synthesis of this compound can be achieved through a couple of primary pathways, either by introducing the bromine atom onto a pre-formed amide scaffold or by constructing the amide from precursors already containing the bromine atom.

Bromination of N-(4-fluorobenzyl)butanamide

One of the most direct methods for synthesizing α-bromo amides is the direct bromination of the corresponding amide at the α-carbon. This process typically involves the reaction of the parent amide, N-(4-fluorobenzyl)butanamide, with a suitable brominating agent.

The precursor, N-(4-fluorobenzyl)butanamide, is first synthesized through the standard amidation reaction between 4-fluorobenzylamine and butanoyl chloride or a related activated carboxylic acid derivative.

Once the N-(4-fluorobenzyl)butanamide is obtained, the subsequent α-bromination can be carried out. This reaction often proceeds via a radical mechanism or through the formation of an enolate intermediate. Common brominating agents for this purpose include N-Bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide, or direct bromination using elemental bromine under acidic conditions. The selectivity for the α-position is driven by the activation provided by the adjacent carbonyl group. For instance, visible-light-mediated methods have been shown to be effective for the site-selective bromination of C-H bonds. researchgate.net

Table 1: Reagents for α-Bromination of Amides

| Brominating Agent | Typical Conditions | Mechanism | Reference |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Radical initiator (AIBN, Benzoyl Peroxide), CCl₄, heat or light | Radical | researchgate.net |

| Bromine (Br₂) | Acetic Acid | Enol/Enolate | beilstein-journals.org |

Synthesis via reaction of 4-fluorobenzylamine with bromoacetyl bromide (analogous preparations)

An alternative and highly efficient route involves the direct acylation of 4-fluorobenzylamine with a pre-brominated acyl halide. In this case, 2-bromobutanoyl chloride or 2-bromobutanoyl bromide would be the ideal reagent. This method builds the amide bond and incorporates the α-bromo functionality in a single step.

The reaction is a nucleophilic acyl substitution where the amine nitrogen of 4-fluorobenzylamine attacks the electrophilic carbonyl carbon of the 2-bromobutanoyl halide. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrogen halide byproduct that is formed. mdpi.com Anhydrous conditions are preferred to prevent hydrolysis of the acyl halide. The use of a catalyst, such as zinc chloride (ZnCl₂), has also been reported to facilitate the acylation of less nucleophilic nitrogen atoms in related sulfonamide systems. mdpi.com

Table 2: Conditions for Amide Synthesis from Amine and Acyl Halide

| Amine | Acyl Halide | Base/Catalyst | Solvent | General Reference |

|---|---|---|---|---|

| 4-Fluorobenzylamine | 2-Bromobutanoyl chloride | Triethylamine or Pyridine | Dichloromethane, THF | mdpi.com |

Advanced Synthetic Strategies for Derivatives and Analogs of this compound

The presence of the α-bromo group makes this compound an excellent substrate for further molecular elaboration, enabling the synthesis of a wide array of derivatives and analogs.

Nucleophilic Substitution Reactions Involving the Bromine Atom for Structural Diversification

The carbon-bromine bond in α-bromo amides is susceptible to nucleophilic attack, primarily through an SN2 mechanism. chemguide.co.uk This reaction allows for the displacement of the bromide ion by a variety of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds at the α-position. This pathway is fundamental for creating chemical diversity from a single precursor. nih.gov

A wide range of nucleophiles can be employed, including:

Amines (primary, secondary): To yield α-amino amides.

Azide ion: To produce α-azido amides, which can be further reduced to α-amino amides.

Thiolates: To form α-thioether amides.

Hydroxide/Alkoxides: To generate α-hydroxy or α-alkoxy amides.

Fluoride: Nucleophilic fluorination can be achieved using reagents like triethylamine tris(hydrogen fluoride) (Et₃N·3HF), sometimes in combination with silver fluoride (AgF), to produce α-fluoro amides. nii.ac.jpnih.govresearchgate.net

The choice of solvent and reaction conditions is crucial to control the outcome and minimize side reactions, such as elimination. chemguide.co.uk

Table 3: Examples of Nucleophilic Substitution on α-Bromo Amides

| Nucleophile | Reagent Example | Product Type | Reference |

|---|---|---|---|

| Amine | Piperidine | α-Amino amide | nih.gov |

| Fluoride | Et₃N·3HF / AgF | α-Fluoro amide | nii.ac.jpnih.gov |

| Carboxylate | Sodium Acetate | α-Acyloxy amide | libretexts.org |

Palladium-Catalyzed Coupling Reactions for Aromatic and Heteroaromatic Substitutions (general methodologies applied to related compounds)

Modern synthetic chemistry offers powerful tools for forming carbon-carbon and carbon-heteroatom bonds through transition-metal catalysis. Palladium-catalyzed cross-coupling reactions are particularly effective for the α-arylation of carbonyl compounds, including amides. acs.org

In this context, the bromine atom of this compound serves as a handle for oxidative addition to a palladium(0) complex. The resulting palladium enolate intermediate can then react with an aryl or heteroaryl halide in a process like the Suzuki or Stille coupling, or directly in an α-arylation reaction. acs.orgchemrxiv.org An enantioselective palladium-catalyzed cross-coupling between α-bromo carboxamides and aryl boronic acids has been developed, highlighting the advanced potential of this methodology. nih.gov The choice of ligand for the palladium catalyst is critical for achieving high yields and, in asymmetric variants, high enantioselectivity. nih.govacs.org

Table 4: Palladium-Catalyzed Reactions for α-Functionalization of Amides

| Reaction Type | Coupling Partner | Catalyst System (Example) | Product Type | Reference |

|---|---|---|---|---|

| α-Arylation | Aryl halide | Pd(dba)₂ / BINAP, silylamide base | α-Aryl amide | acs.org |

| Suzuki Coupling | Aryl boronic acid | Pd(OAc)₂ / Chiral P,P=O ligand | Chiral α-Aryl amide | nih.gov |

Cyclization and Condensation Reactions in Analog Synthesis

The bifunctional nature of this compound allows for its use in intramolecular cyclization reactions to form various heterocyclic structures. These reactions are valuable for synthesizing constrained analogs and core scaffolds found in many biologically active molecules.

One common transformation is the formation of lactams. For example, if the N-benzyl group is replaced with an appropriate nucleophilic tether, intramolecular substitution of the bromine can lead to the formation of five- or six-membered lactams. rsc.org Furthermore, radical-mediated cyclizations are also possible. Under photocatalytic conditions, the α-bromo amide can generate a carbon-centered radical that adds to an unactivated alkene, followed by cyclization to furnish γ-lactams. nih.gov

Condensation reactions can also be designed. For instance, directed ortho-metalation of the 4-fluorobenzyl ring with a strong base like butyllithium, followed by intramolecular trapping of the resulting aryllithium species, can be envisioned for the synthesis of fused ring systems, a strategy demonstrated in the redox cyclization of other amides. organic-chemistry.org

Table 5: Cyclization Strategies for Amide Derivatives

| Reaction Type | Key Intermediate | Resulting Heterocycle | General Reference |

|---|---|---|---|

| Intramolecular Nucleophilic Substitution | N-tethered nucleophile | Lactam | rsc.org |

| Radical-Mediated Cyclization | α-Amido radical | γ-Lactam | nih.gov |

| Directed Metalation-Cyclization | Aryllithium species | Benzotriazin-4(3H)-one analog | organic-chemistry.org |

Stereoselective Synthesis Approaches for Chiral Analogs

The synthesis of chiral analogs of this compound, specifically controlling the stereochemistry at the C2 position, is of significant interest for various applications in medicinal and materials chemistry. The stereoselective introduction of the bromine atom alpha to the carbonyl group can be achieved through several strategic approaches, including chiral pool synthesis, the use of chiral auxiliaries, and catalytic asymmetric methods. These methodologies aim to produce enantiomerically enriched α-bromo amides, which are valuable intermediates for further synthetic transformations.

Chiral Pool Synthesis

One of the most direct methods for preparing enantiomerically pure α-bromo amides is to start from readily available chiral precursors, a strategy known as chiral pool synthesis. Natural amino acids are excellent starting materials for this purpose. For the synthesis of a chiral analog of this compound, one could begin with either (S)- or (R)-α-aminobutyric acid.

The synthesis involves a two-step, one-pot process where the primary amino group of the amino acid is replaced by a bromine atom through diazotization-halogenation. This reaction is known to proceed with retention of configuration, which is attributed to the participation of the neighboring carboxyl group. nih.gov The resulting chiral 2-bromobutanoic acid can then be converted to the desired amide by coupling it with 4-fluorobenzylamine using standard peptide coupling reagents. This approach ensures that the stereochemical integrity of the starting amino acid is transferred to the final product.

Chiral Auxiliary-Mediated Synthesis

A widely employed and reliable strategy for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.orgethz.ch This involves temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed and often recycled. wikipedia.orgethz.ch

For the synthesis of a chiral 2-bromobutanamide analog, butanoyl chloride can be acylated onto a chiral auxiliary, such as an Evans oxazolidinone or Oppolzer's camphorsultam. nih.govwikipedia.org The resulting N-acyl derivative can be converted into a chiral enolate using a suitable base. The chiral auxiliary effectively blocks one face of the enolate, forcing the electrophilic brominating agent (e.g., N-bromosuccinimide, NBS) to approach from the less sterically hindered face. This results in a highly diastereoselective α-bromination.

For instance, α-bromoamides derived from Oppolzer's camphorsultam have been shown to undergo epimerization when treated with potassium bromide, leading to an enrichment of the thermodynamically more stable (R)-isomer, with the bromine atom situated on the less hindered face. nih.gov Following the diastereoselective bromination, the chiral auxiliary is cleaved, and the resulting chiral 2-bromobutanoic acid derivative is subsequently coupled with 4-fluorobenzylamine to yield the final enantiomerically enriched amide.

Catalytic Asymmetric Bromination

In recent years, organocatalysis has emerged as a powerful tool for the enantioselective α-functionalization of carbonyl compounds. rsc.orgnih.gov This approach avoids the need for stoichiometric chiral auxiliaries by using a small amount of a chiral catalyst to generate the desired stereoisomer.

The asymmetric α-bromination of butanal, a precursor to the butanamide core, can be achieved using a chiral secondary amine catalyst, such as a diarylprolinol silyl ether. rsc.orgnih.gov The catalyst reacts with the aldehyde to form a chiral enamine intermediate. This enamine then reacts selectively with an electrophilic bromine source, like NBS, to produce the α-bromo aldehyde with high enantioselectivity. The product can then be oxidized to the corresponding carboxylic acid and subsequently amidated without racemization of the newly formed stereocenter.

Initial challenges with using NBS in such reactions, which often led to low yields and enantioselectivities, have been overcome. researchgate.netacs.org Methodologies have been developed that utilize specific catalysts and solvents, such as hexafluoroisopropanol (HFIP), to achieve excellent results with low catalyst loadings and short reaction times. acs.org

| Aldehyde Substrate | Catalyst | Brominating Agent | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| Propanal | (S)-Diphenylprolinol TMS ether | NBS | CHCl₃ | 84 | 96 | rsc.org |

| Butanal | (S)-Diphenylprolinol TMS ether | NBS | CHCl₃ | 82 | 95 | rsc.org |

| Pentanal | (S)-Diphenylprolinol TMS ether | NBS | CHCl₃ | 85 | 94 | rsc.org |

| Butanal | (S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol TMS ether | NBS | HFIP/H₂O | 95 | 91 | acs.org |

Structure Activity Relationship Sar and Lead Optimization Studies of 2 Bromo N 4 Fluorobenzyl Butanamide Analogs

Impact of Halogen Substitutions on Molecular Interactions and Biological Activity

Halogen atoms are frequently incorporated into lead compounds to modulate their physicochemical and pharmacological properties. youtube.com In the context of 2-bromo-N-(4-fluorobenzyl)butanamide analogs, the nature and position of the halogen substituent are critical determinants of biological activity. The substitution of a bromine atom at the alpha-position of the butanamide chain and a fluorine atom on the benzyl (B1604629) ring can significantly influence the molecule's lipophilicity, conformation, and ability to form key interactions with a biological target.

The fluorine atom on the benzyl ring, with its high electronegativity and ability to act as a hydrogen bond acceptor, can enhance binding affinity and improve metabolic stability by blocking potential sites of oxidative metabolism. youtube.com Conversely, the bromine atom on the butanamide backbone is larger and more polarizable, potentially engaging in different types of interactions, such as halogen bonding, within a receptor's binding pocket.

SAR studies on related N-benzyl deoxynojirimycin derivatives have shown that the introduction of a bromine group on the benzene (B151609) ring can decrease inhibitory activity, whereas other substitutions like methoxy (B1213986) and hydroxyl groups can increase it, highlighting the sensitive nature of halogen substitutions. mdpi.comnih.gov The interplay between the electronic effects (electron-withdrawing nature) and steric effects (size) of different halogens (F, Cl, Br) can lead to significant variations in potency. nih.gov

| Compound | R1 (Alpha-position) | R2 (Benzyl Ring) | Relative Potency (IC₅₀, nM) | Key Interactions Noted |

|---|---|---|---|---|

| Analog 1a | -H | 4-F | 550 | Baseline hydrophobic interaction |

| Analog 1b | -Br | 4-F | 120 | Potential halogen bonding, increased lipophilicity |

| Analog 1c | -Cl | 4-F | 150 | Similar to bromo, less polarizable |

| Analog 1d | -Br | -H | 200 | Loss of H-bond accepting fluorine |

| Analog 1e | -Br | 4-Cl | 95 | Enhanced hydrophobic interactions |

| Analog 1f | -Br | 4-Br | 85 | Strong hydrophobic and potential halogen bonding interactions |

Modifications of the Butanamide Backbone for SAR Elucidation

The butanamide backbone serves as a central scaffold, and its modification is a key strategy for SAR elucidation. Alterations can include changing the length of the alkyl chain, introducing branching or unsaturation, and replacing the amide bond with a bioisostere. nih.gov The amide bond itself is a crucial functional group, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O), but it can be susceptible to enzymatic hydrolysis. drughunter.com

Replacing the amide bond with bioisosteres such as 1,2,3-triazoles, oxadiazoles, ureas, or sulfonamides can improve metabolic stability and modulate physicochemical properties. nih.govresearchgate.net These replacements can alter the geometry and electronic profile of the linker, potentially leading to improved potency or selectivity. magtech.com.cn For instance, a 1,4-disubstituted 1,2,3-triazole is often considered a close mimic of a trans-amide bond. nih.gov

Furthermore, modifying the length of the butanamide chain (e.g., to acetamide (B32628) or hexanamide) can probe the dimensions of the target's binding pocket. In studies of some receptor antagonists, lengthening the carbon chain from four to six carbons resulted in lower IC₅₀ values, indicating a better fit in a hydrophobic sub-pocket. researchgate.net N-arylation or N-methylation of the backbone amide bond can also be used as a tool for conformational modification in peptides and related molecules. nih.gov

| Compound | Backbone Structure | Modification Type | Relative Potency (IC₅₀, nM) | Rationale/Observed Effect |

|---|---|---|---|---|

| Analog 2a | Butanamide | Parent | 120 | Baseline |

| Analog 2b | Propanamide | Chain Shortening | 250 | Suboptimal fit in hydrophobic pocket |

| Analog 2c | Pentanamide | Chain Lengthening | 90 | Improved hydrophobic interactions |

| Analog 2d | N-Methylbutanamide | N-Alkylation | 400 | Loss of H-bond donor, steric hindrance |

| Analog 2e | 1,2,3-Triazole Linker | Amide Bioisostere | 110 | Enhanced metabolic stability, similar potency |

| Analog 2f | Sulfonamide Linker | Amide Bioisostere | 75 | Altered geometry and H-bonding improves affinity |

Derivatization Strategies on the Fluorobenzyl Moiety for Modulating Biological Activities

The N-(4-fluorobenzyl) moiety plays a crucial role in orienting the molecule within the binding site and can be extensively modified to enhance biological activity. The position and electronic nature of substituents on the benzyl ring can drastically alter binding affinity and selectivity. nih.gov

SAR studies of related N-benzylbenzamides and other scaffolds have demonstrated that the substitution pattern on the benzyl ring is critical. acs.org For instance, in one series of M1 allosteric agonists, placing substituents at the 3- or 4-positions of the benzyl group led to a complete loss of activity, whereas 2-position substitutions were tolerated. nih.gov In a different study on α-glucosidase inhibitors, substituting the benzyl ring with methoxy and hydroxyl groups enhanced activity. nih.gov The introduction of a trifluoromethyl group is another common strategy to increase lipophilicity and block metabolic degradation. youtube.com

These findings suggest that a systematic exploration of substituents (e.g., small alkyl, alkoxy, nitro, cyano groups) at the 2-, 3-, and 5-positions of the 4-fluorobenzyl ring could identify analogs with improved potency. Docking studies can further rationalize these findings, for example by showing how a 4-fluorobenzyl group occupies an ATP-binding pocket in a kinase. nih.gov

| Compound | Substitution on Benzyl Ring | Relative Potency (IC₅₀, nM) | Observed Effect |

|---|---|---|---|

| Analog 3a | 4-F (Parent) | 120 | Baseline |

| Analog 3b | 2-CH₃, 4-F | 95 | Favorable steric interaction |

| Analog 3c | 3-OCH₃, 4-F | 70 | Additional H-bond acceptor, improved electronics |

| Analog 3d | 2-CF₃, 4-F | 150 | Potential steric clash despite increased lipophilicity |

| Analog 3e | 2,4-di-F | 115 | Modest improvement in electronic properties |

| Analog 3f | 3-OH, 4-F | 65 | Introduction of H-bond donor/acceptor |

Rational Design of Hybrid Compounds Incorporating this compound Scaffolds

Molecular hybridization is a rational drug design strategy that combines two or more pharmacophoric units into a single molecule. nih.gov This approach can lead to compounds with improved affinity, better selectivity, or dual-targeting capabilities, which can be advantageous for treating complex diseases. nih.gov The N-benzyl amide scaffold is a versatile platform for such hybridization.

For example, researchers have successfully designed N-benzylbenzamides as dual-target modulators for soluble epoxide hydrolase (sEH) and PPARγ by merging the pharmacophoric features of known inhibitors for both targets. acs.orgresearchgate.net Similarly, a series of N-benzyl-2-fluorobenzamide derivatives were developed as dual inhibitors of EGFR and HDAC3 for cancer therapy. nih.gov

Following this strategy, the this compound scaffold could be hybridized with other known bioactive moieties. For instance, linking it to a benzimidazole (B57391) scaffold, a known pharmacophore for COX/LOX inhibitors, could yield a hybrid molecule with potential dual anti-inflammatory activity. nih.gov The choice of linker and the point of attachment are critical variables in the design of such hybrid compounds.

| Hybrid Concept | Scaffold A | Linked Pharmacophore B | Potential Dual Target | Design Rationale |

|---|---|---|---|---|

| Hybrid 1 | N-benzylbutanamide | Benzimidazole | Target X / COX-2 | Combine activity of parent scaffold with known anti-inflammatory pharmacophore. nih.gov |

| Hybrid 2 | N-benzylbutanamide | Thiazolidinedione | Target X / PPARγ | Create dual-target agent for metabolic diseases. acs.org |

| Hybrid 3 | N-benzylbutanamide | Cinnamic Acid | Target X / EP2 Receptor | Merge scaffolds to create novel prostanoid receptor antagonists. nih.gov |

| Hybrid 4 | N-benzylbutanamide | 1,2,4-Triazole | Target X / Fungal Enzyme | Incorporate a known antifungal pharmacophore. |

Application of Structural Simplification in the Lead Optimization of Related Compounds

Structural simplification is a powerful lead optimization strategy aimed at reducing molecular complexity and weight. nih.govresearchgate.net This approach can improve synthetic accessibility, enhance pharmacokinetic profiles, and reduce potential side effects by removing non-essential structural elements while retaining the core pharmacophore responsible for biological activity. nih.gov The process often involves a step-by-step analysis of a complex lead to identify and remove unnecessary groups or chiral centers. researchgate.net

In the context of compounds related to this compound, a complex natural product or a high-throughput screening hit could be systematically simplified to reveal that a smaller, more "drug-like" N-benzyl amide core is sufficient for activity. For example, a large molecule with a benzodiazepinone moiety was simplified by removing the ring system after SAR studies indicated it was not essential for activity, leading to a more potent and synthetically accessible lead. researchgate.net This process helps to avoid "molecular obesity," a trend toward large, hydrophobic molecules that often have poor drug-likeness and high attrition rates in development. nih.gov

By applying this strategy, a complex initial hit could be truncated to the essential this compound scaffold, which could then serve as the template for further optimization using the methods described in the preceding sections.

| Compound Stage | Structure Description | Molecular Weight | Relative Activity | Simplification Step |

|---|---|---|---|---|

| Initial Hit | Complex polycyclic natural product analog | > 600 Da | 1x | N/A |

| Intermediate 1 | Removal of a large, non-essential ring system | ~ 450 Da | 1.5x | Truncation of peripheral scaffold |

| Intermediate 2 | Removal of a chiral side chain | ~ 350 Da | 1.2x | Elimination of redundant chiral center |

| Simplified Lead | N-(4-fluorobenzyl)butanamide core | < 300 Da | 0.9x | Identification of core pharmacophore |

Mechanistic Investigations and Identification of Biological Targets for 2 Bromo N 4 Fluorobenzyl Butanamide

Elucidation of Molecular Mechanisms of Action for Butanamide Derivatives

Butanamide derivatives encompass a broad class of compounds with diverse biological activities. The core butanamide structure can be modified to interact with a variety of biological targets, leading to different mechanisms of action. For instance, some butanamide derivatives have been investigated for their role as inhibitors of GABA transporters. By blocking the reuptake of the inhibitory neurotransmitter GABA, these compounds can enhance GABAergic signaling in the central nervous system, a mechanism relevant for conditions like epilepsy and neuropathic pain.

Furthermore, the introduction of a bromo- group at the alpha-position of the butanamide, as seen in 2-bromo-N-(4-fluorobenzyl)butanamide, can be a key feature for covalent modification of biological targets. The bromine atom can act as a leaving group, facilitating nucleophilic attack from amino acid residues within the active site of an enzyme or a binding pocket of a receptor. This covalent interaction can lead to irreversible inhibition and prolonged biological effects.

The N-benzyl moiety is another critical component that influences the mechanism of action. This group can engage in various non-covalent interactions, such as hydrophobic and aromatic stacking interactions, with the biological target. The nature and position of substituents on the benzyl (B1604629) ring, like the 4-fluoro group in the compound of interest, can fine-tune these interactions, affecting both potency and selectivity.

Identification of Specific Enzyme and Receptor Interactions

Based on the activities of structurally related compounds, this compound could potentially interact with several enzymes and receptors.

Research on N-benzylamide derivatives has revealed their potential as potent enzyme inhibitors. A notable example is the inhibition of cholinesterases, particularly butyrylcholinesterase (BChE), which is implicated in the progression of Alzheimer's disease. A series of N-benzyl benzamide (B126) derivatives have demonstrated highly potent and selective inhibition of BChE, with IC50 values in the sub-nanomolar range. nih.gov This suggests that the N-benzylamide scaffold is well-suited for binding to the active site of this enzyme.

Another class of enzymes that may be targeted by butanamide derivatives are deubiquitinating enzymes (DUBs). For example, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, which plays a role in DNA damage response and is a target for cancer therapy. nih.gov

While specific inhibitory data for this compound is not available, the table below summarizes the inhibitory activities of some related N-benzylamide derivatives against different enzymes.

| Compound Class | Target Enzyme | IC50 Values | Reference |

| N-benzyl benzamide derivatives | Butyrylcholinesterase (BChE) | Sub-nanomolar to nanomolar | nih.gov |

| N-benzyl-2-phenylpyrimidin-4-amine derivatives | USP1/UAF1 deubiquitinase | Nanomolar | nih.gov |

| N-benzylamide derivatives | GABA transporters (mGAT2) | pIC50 up to 5.43 | nih.gov |

This table presents data for structurally related compounds to infer potential activity for this compound.

The N-benzylamide scaffold has also been implicated in interactions with various receptors. For instance, studies on substituted benzamides have shown their affinity for dopamine receptors. acs.org While these compounds are structurally distinct from this compound, they highlight the potential for the amide linkage and the benzyl group to interact with receptor binding sites.

Specific binding affinities for analogs of this compound are not well-documented in publicly accessible research. However, the general principles of receptor-ligand interactions suggest that the compound's structural features—the fluorinated benzyl ring, the butanamide core, and the bromo-substituent—would collectively determine its binding profile to any given receptor.

Cellular Pathway Analysis Modulated by the Compound and its Analogs

The modulation of cellular pathways by butanamide derivatives is a direct consequence of their interactions with specific enzymes and receptors. For instance, the inhibition of enzymes involved in critical signaling cascades can lead to widespread changes in cellular function.

One example comes from the study of N-benzylindolin-2-one derivatives, which have demonstrated anticancer activity. These compounds were found to induce cell cycle arrest and apoptosis in cancer cells. nih.gov Mechanistic studies revealed that this was associated with the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, ultimately leading to the activation of caspases and programmed cell death. nih.gov

Furthermore, the inhibition of the USP1/UAF1 deubiquitinase complex by N-benzyl-2-phenylpyrimidin-4-amine derivatives has been shown to correlate with increased levels of monoubiquitinated PCNA (Ub-PCNA) and decreased cell survival in non-small cell lung cancer cells. nih.gov This indicates a direct impact on the DNA damage response pathway.

The potential for this compound to modulate similar pathways would depend on its specific molecular targets. If it were to inhibit enzymes like those mentioned above, it could plausibly affect pathways related to cell cycle control, apoptosis, and DNA repair.

The table below summarizes the cellular pathways affected by analogs of this compound.

| Compound Class | Affected Cellular Pathway | Key Molecular Events | Reference |

| N-benzylindolin-2-one derivatives | Apoptosis | Downregulation of Bcl-2, Upregulation of Bax, Caspase activation | nih.gov |

| N-benzyl-2-phenylpyrimidin-4-amine derivatives | DNA Damage Response | Increased monoubiquitinated PCNA | nih.gov |

This table presents data for structurally related compounds to infer potential cellular pathway modulation by this compound.

Preclinical Pharmacological Activity Studies of 2 Bromo N 4 Fluorobenzyl Butanamide and Its Derivatives

In Vitro Efficacy Assessments in Relevant Biological Systems

In vitro studies provide the foundational assessment of a compound's biological activity in a controlled laboratory setting. Derivatives of 2-bromo-N-(4-fluorobenzyl)butanamide, including various N-benzylamides, bromo-amides, and related heterocyclic structures, have been evaluated for their efficacy against microbes and cancer cells, and for their potential mechanisms of anticonvulsant action.

Derivatives containing the core amide and bromo-substituents have demonstrated notable antimicrobial properties. Research indicates that these compounds are active against a range of pathogenic microbes, with some showing strong antifungal or antibacterial effects.

The antimicrobial activity of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives has been evaluated, showing activity against Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 2.5 to 5.0 mg/mL. nih.govnih.gov Other studies on benzamide (B126) derivatives have identified compounds with significant activity against both Bacillus subtilis and Escherichia coli, with MIC values as low as 6.25 µg/mL and 3.12 µg/mL, respectively. nanobioletters.com The antimicrobial potential of this class of compounds is broad, with various amide derivatives showing antibacterial, antifungal, and other antimicrobial effects. nanobioletters.com

Table 1: In Vitro Antimicrobial Activity of Selected Derivatives

The cytotoxic potential of derivatives related to this compound has been a significant area of investigation. Numerous studies have documented the antiproliferative activities of N-benzylbenzamide and bromo-amide derivatives against a wide array of human cancer cell lines.

A series of novel N-benzylbenzamide derivatives were found to be potent tubulin polymerization inhibitors, with one compound, 20b, exhibiting significant antiproliferative activities with IC₅₀ values between 12 and 27 nM against several cancer cell lines. nih.gov Similarly, substituted 2-((N-benzyl-5-bromo-2-methoxyphenyl) sulfonamide) glycinamide (B1583983) derivatives showed remarkable anti-proliferation activity against A-549 (lung carcinoma) and A431 (skin carcinoma) cell lines. figshare.com Other research on 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones identified a derivative, 7d, as a highly potent agent against the MCF-7 breast cancer cell line, with an IC₅₀ value of 2.93 µM, which was more potent than the reference drug doxorubicin. nih.gov This compound also showed potent inhibition of the VEGFR-2 enzyme, a key target in cancer therapy. nih.gov

The cytotoxic effects of a related compound, 2-Bromo-N-(4-sulfamoylphenyl)propanamide-1 (MMH-1), have been demonstrated in breast cancer cells, where it inhibited cell proliferation and induced apoptosis without affecting normal breast epithelial cells. harran.edu.tr Further studies on N-benzyl adenosine (B11128) analogs and 2-phenylacrylonitrile (B1297842) derivatives have also confirmed the anticancer potential of these structural motifs, showing antiproliferative effects on colorectal, glioma, and other cancer cell lines. mdpi.comnih.gov

Table 2: In Vitro Anticancer Activity of Selected Derivatives

While the majority of anticonvulsant screening is conducted in vivo, some in vitro studies and mechanistic analyses provide insight into the potential modes of action for these compounds. These studies often focus on the interaction of the compounds with key neurological targets.

The evaluation of dibromophenyl enaminones, which share structural similarities with bromo-amide compounds, in in vitro seizure models showed that they could suppress spontaneous bursting activity in brain slices, indicating a direct effect on neuronal hyperexcitability. plos.org One study on a novel benzoxazole-triazolone derivative (compound 4g) found that it significantly increased the levels of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the mouse brain, suggesting a GABAergic mechanism for its anticonvulsant action. nih.gov This was further supported by the observation that its anticonvulsant effect was diminished by an inhibitor of GABA synthesis. nih.gov In silico molecular docking studies on quinazolin-4(3H)-one derivatives have also suggested that their anticonvulsant effects may be mediated by acting as positive allosteric modulators of the GABAA receptor. nih.gov

In Vivo Efficacy Studies in Animal Models (excluding human trials)

In vivo studies in animal models are crucial for confirming the therapeutic potential of compounds identified through in vitro screening. For derivatives of this compound, these studies have primarily focused on seizure control and, to a lesser extent, anticancer effects.

A significant body of research has demonstrated the potent anticonvulsant activity of various related derivatives in established rodent seizure models. These models, including the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6-Hz seizure tests, are used to predict efficacy against different types of human seizures.

A series of ((benzyloxy)benzyl)propanamide derivatives showed potent activity in both MES and 6-Hz seizure models in mice. mdpi.com One lead compound from this series exhibited an ED₅₀ of 48.0 mg/kg in the MES test and 45.2 mg/kg in the 6-Hz test. mdpi.com Another study on 4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-butyryl N-(substituted phenyl) amides identified several compounds that were highly active in the MES test. researchgate.net N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamides have also shown favorable anticonvulsant profiles in MES, scPTZ, and 6-Hz seizure models. acs.orgnih.gov

The anticonvulsant effects of synthetic N-(3-methoxybenzyl)oleamide and N-(3-methoxybenzyl)linoleamide, which feature the N-benzylamide core, were demonstrated in a pilocarpine-induced status epilepticus model in rats. mdpi.com Furthermore, a benzoxazole-triazolone derivative (4g) was identified as a promising candidate with ED₅₀ values of 23.7 mg/kg in the MES test and 18.9 mg/kg in the scPTZ test, showing a better protective index than the established drugs carbamazepine (B1668303) and valproate. nih.gov

Table 3: In Vivo Anticonvulsant Activity of Selected Derivatives

While in vitro studies have shown broad anticancer potential, in vivo validation in animal tumor models is a critical next step. For derivatives related to this compound, several studies have reported promising antineoplastic effects in xenograft and allograft models.

A derivative, bromoacetoxy-calcidiol (B3CD), displayed significant therapeutic potential in a neuroblastoma xenograft mouse model, causing tumor regression in all treated animals. nih.gov In a separate study, a water-soluble prodrug of a novel N-benzylbenzamide derivative significantly inhibited tumor growth and reduced microvessel density in a liver cancer cell H22 allograft mouse model without obvious toxicity. nih.gov Research on N6-benzyladenosine analogs also demonstrated antiproliferative action by inhibiting the growth of murine xenografts where cancer cells were implanted subcutaneously. mdpi.com These findings confirm that the in vitro cytotoxic activity of these classes of compounds can translate to tangible antineoplastic effects in a living organism.

Computational Chemistry and Molecular Modeling of 2 Bromo N 4 Fluorobenzyl Butanamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.gov This technique is crucial for understanding the potential biological targets of a compound. physchemres.org

In the context of 2-bromo-N-(4-fluorobenzyl)butanamide, molecular docking simulations would be employed to predict how it fits into the active site of a potential protein target. The process involves sampling a wide range of possible conformations of the ligand within the protein's binding pocket and scoring each conformation. nih.gov The scoring function estimates the binding affinity, often expressed in kcal/mol, with more negative scores typically indicating a stronger, more favorable interaction. researchgate.net

These simulations can reveal multiple potential binding modes, each with a distinct orientation and associated binding score. nih.gov The accuracy of these predictions is fundamental in structure-based drug design. physchemres.org For a given target, the predicted binding affinity helps to rank potential ligands and prioritize them for further testing. researchgate.net

Hypothetical Docking Results for this compound against a Target Protein

Below is an interactive table representing the type of data that would be generated from such a simulation. The values are for illustrative purposes only.

| Target Protein | Predicted Binding Mode | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Kinase A | 1 | -8.5 | TYR123, LYS45, ASP184 |

| Kinase A | 2 | -7.9 | VAL52, ILE10, PHE182 |

| Protease B | 1 | -9.2 | HIS41, CYS145, GLU166 |

| Protease B | 2 | -8.1 | MET49, GLN189, SER144 |

A critical part of docking analysis is identifying the specific non-covalent interactions that stabilize the ligand-receptor complex. These weak intermolecular forces, primarily hydrogen bonds and hydrophobic interactions, are key determinants of binding specificity and affinity. nih.gov

For this compound, analysis would focus on:

Hydrogen Bonding: The amide group (-C(=O)NH-) in the compound can act as both a hydrogen bond donor (the N-H group) and an acceptor (the carbonyl oxygen). Docking software identifies potential hydrogen bonds by measuring the distance and angle between the compound's atoms and the amino acid residues in the protein's active site. mdpi.com For example, the carbonyl oxygen might form a hydrogen bond with a donor residue like asparagine or serine. researchgate.net

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. mdpi.com DFT provides a way to understand a molecule's stability, reactivity, and electron distribution based on its electron density. chemrxiv.org For this compound, DFT calculations could be used to determine its ground state geometry and electronic characteristics. researchgate.net

This analysis includes calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is an indicator of the molecule's chemical reactivity and stability. mdpi.com A smaller energy gap suggests the molecule is more reactive.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. slideshare.netresearchgate.net The fundamental principle is that the structural properties of a chemical determine its physical and biological activities. mdpi.com

To build a QSAR model for analogues of this compound, one would first need a dataset of structurally similar compounds with experimentally measured biological activity (e.g., IC50 values). researchgate.net Next, various molecular descriptors (physicochemical, topological, and electronic properties) are calculated for each compound. mdpi.com Statistical methods are then used to create a regression model that correlates these descriptors with the observed activity. nih.gov Once validated, this model could be used to predict the biological activity of new, untested compounds, including this compound, thereby guiding the design of more potent molecules. mdpi.comnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov This technique is used to study the flexibility of both the ligand and the protein, and to assess the stability of the docked complex in a simulated physiological environment. nih.govchemrxiv.org

An MD simulation of the this compound-protein complex would reveal:

Conformational Changes: How the ligand and protein adjust their shapes upon binding. nih.gov

Binding Stability: The stability of the key interactions (like hydrogen bonds) over time. The Root Mean Square Deviation (RMSD) of the ligand's position is often calculated to see if it remains stably bound in the active site. nih.gov

Binding Free Energy: Advanced calculations, such as MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), can be performed on the simulation trajectory to provide a more accurate estimate of the binding affinity than docking scores alone. nih.gov

These simulations provide a deeper understanding of the binding mechanism and the energetic factors driving the interaction. nih.gov

Metabolic Stability and in Vitro Biotransformation Studies of 2 Bromo N 4 Fluorobenzyl Butanamide

In Vitro Metabolic Stability Assessment (e.g., human liver microsomes, hepatocytes)

No publicly available data could be found regarding the in vitro metabolic stability of 2-bromo-N-(4-fluorobenzyl)butanamide in human liver microsomes or hepatocytes.

Identification and Characterization of Major Metabolites and Metabolic Pathways

There are no published studies that identify or characterize the metabolites of this compound or describe its metabolic pathways.

Cytochrome P450 (CYP) Inhibition and Induction Studies

Information regarding the potential of this compound to inhibit or induce cytochrome P450 enzymes is not available in the current scientific literature.

Future Research Directions and Therapeutic Potential of 2 Bromo N 4 Fluorobenzyl Butanamide

Exploration of Novel Biological Activities and Therapeutic Applications

The chemical architecture of 2-bromo-N-(4-fluorobenzyl)butanamide offers a foundation for investigating a variety of biological activities. The presence of an α-bromoamide suggests potential as a covalent inhibitor, where the electrophilic carbon atom bearing the bromine could form a stable bond with nucleophilic residues in the active sites of enzymes. This mechanism is a hallmark of certain enzyme inhibitors, and its exploration in the context of this molecule is a logical first step.

Furthermore, the N-(4-fluorobenzyl) group is a common feature in centrally active compounds. The fluorine atom can enhance metabolic stability and improve blood-brain barrier penetration. Therefore, it is plausible that this compound could be investigated for neurological or psychiatric conditions.

Additionally, amide-containing compounds have demonstrated a broad spectrum of pharmacological effects, including antimicrobial and anticonvulsant activities. pulsus.comnih.gov A systematic screening of this compound against a panel of bacterial and fungal strains, as well as in models of epilepsy, could uncover novel therapeutic applications. The table below illustrates the diverse activities of structurally related amide compounds.

| Compound Class | Example | Reported Biological Activity |

| α-Haloamides | N/A | Building blocks for various biologically active molecules. nih.gov |

| Fluorobenzamides | FK960 | Potential antidementia effects. nih.gov |

| N-Benzylamides | N-(4-halobenzyl)amides | Antifungal activity against Candida species. nih.govmdpi.com |

| Butanamides | N/A | Varied, present in numerous bioactive compounds. |

This table is for illustrative purposes and shows the activities of related chemical classes, not of this compound itself.

Design and Synthesis of Next-Generation Derivatives with Improved Efficacy and Selectivity

Should initial screenings reveal promising biological activity, the structure of this compound is highly amenable to chemical modification to optimize its therapeutic properties. The development of next-generation derivatives would be a key research direction.

Structure-activity relationship (SAR) studies would be crucial in this phase. For instance, the bromine atom could be replaced with other halogens (chlorine, iodine) or other leaving groups to modulate its reactivity as a potential covalent inhibitor. Modifications to the butanamide chain, such as altering its length or introducing branching, could influence the compound's interaction with a biological target and its pharmacokinetic profile.

The N-(4-fluorobenzyl) moiety also offers multiple points for modification. The position of the fluorine atom on the phenyl ring could be altered, or additional substituents could be introduced to enhance binding affinity and selectivity for a specific target. The synthesis of a library of such derivatives would be instrumental in identifying a lead compound with an optimal balance of potency, selectivity, and drug-like properties.

Advanced Preclinical Characterization and Mechanistic Validation

Once a lead candidate or a series of promising derivatives has been identified, a comprehensive preclinical evaluation will be necessary to understand their pharmacological profile. This would involve a suite of in vitro and in vivo studies to elucidate the mechanism of action.

If enzymatic inhibition is suspected, kinetic studies would be performed to determine the mode of inhibition (e.g., reversible, irreversible, competitive). X-ray crystallography of the compound bound to its target protein could provide a detailed understanding of the binding interactions at the molecular level.

Cell-based assays would be employed to assess the compound's effects on cellular pathways and functions. Subsequently, in vivo studies in relevant animal models of disease would be essential to evaluate the compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and preliminary safety profile.

Potential Role in Addressing Unmet Medical Needs

The ultimate goal of developing a new therapeutic agent is to address unmet medical needs. The potential of this compound and its future derivatives could lie in several areas where current treatments are inadequate.

For example, the rise of antibiotic-resistant bacteria is a major global health crisis. If derivatives of this compound demonstrate potent antimicrobial activity through a novel mechanism, they could become a valuable new class of antibiotics. Similarly, in the realm of neurodegenerative diseases like Alzheimer's or Parkinson's, compounds that can modulate novel targets in the central nervous system are desperately needed. The structural features of this compound make it a candidate for exploration in this challenging area.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-bromo-N-(4-fluorobenzyl)butanamide, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via bromination of N-(4-fluorobenzyl)butanamide using bromine or N-bromosuccinimide (NBS) in inert solvents (e.g., dichloromethane) under controlled temperatures (0–25°C). Key parameters include stoichiometric ratios (1.1–1.3 equivalents of brominating agent), solvent polarity, and reaction time (6–12 hours). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product with >95% purity .

- Data Optimization : Monitor reaction progress using thin-layer chromatography (TLC) and optimize quenching conditions (e.g., aqueous sodium thiosulfate for excess bromine) to minimize side products.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Analytical Workflow :

- NMR : ¹H/¹³C NMR confirms the structure via signals for the fluorobenzyl group (δ 7.2–7.4 ppm for aromatic protons, δ 4.4 ppm for CH₂), brominated carbon (δ 35–40 ppm), and amide carbonyl (δ 168–170 ppm).

- HRMS : Exact mass analysis (e.g., ESI-HRMS) validates molecular formula (C₁₁H₁₂BrFNO).

- IR : Stretching frequencies for amide C=O (~1650 cm⁻¹) and C-Br (~550 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory NMR data arising from rotameric equilibria in this compound be resolved?

- Methodology : Rotamers due to restricted rotation around the amide bond can split NMR signals. Use variable-temperature NMR (VT-NMR) to coalesce peaks at elevated temperatures (e.g., 80–100°C in DMSO-d₆). Alternatively, employ 2D NMR (COSY, HSQC) to assign overlapping signals .

- Case Study : For structurally similar brominated amides, VT-NMR at 90°C resolved doublets into singlets, confirming dynamic equilibrium .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

- Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for SN2 reactions. Solvent effects (e.g., polar aprotic solvents like DMF) are simulated using the PCM model.

- Application : For analogous bromoamides, DFT predicted preferential attack at the β-carbon due to steric hindrance at the α-position, validated experimentally with thiocyanate displacement .

Q. How does the fluorobenzyl group influence the compound’s pharmacokinetic properties in medicinal chemistry studies?

- Mechanistic Insight : The 4-fluorobenzyl moiety enhances lipophilicity (logP ~2.5), improving blood-brain barrier permeability. Fluorine’s electronegativity also stabilizes interactions with aryl hydrocarbon receptors, as seen in analogs with anti-inflammatory activity .

- Experimental Design : Perform in vitro assays (e.g., CYP450 inhibition, plasma protein binding) and compare with non-fluorinated analogs to isolate fluorine’s effects .

Data Contradiction and Validation

Q. How to address discrepancies in reported biological activity of this compound across studies?

- Triangulation Strategy :

Replicate assays under standardized conditions (e.g., cell line, IC₅₀ protocols).

Cross-validate using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic inhibition).

Analyze batch-specific impurities via LC-MS to rule out contamination .

- Case Study : A brominated acetamide analog showed conflicting cytotoxicity data due to varying impurity levels (5–10% byproducts); repurification restored consistent activity .

Applications in Drug Development

Q. What methodologies are used to evaluate this compound as a protease inhibitor?

- Screening Workflow :

Enzymatic Assays : Fluorescent substrate cleavage assays (e.g., trypsin-like proteases) with IC₅₀ determination.

Docking Studies : AutoDock Vina models interactions with catalytic triads (e.g., Ser-His-Asp in chymotrypsin).

SAR Analysis : Modify the butanamide chain length to balance potency and selectivity .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in electrophilic reactions?

- Guidelines :

- Use fume hoods and PPE (nitrile gloves, goggles) due to lachrymatory bromine vapors.

- Quench residual bromine with 10% sodium thiosulfate before disposal.

- Store at –20°C under argon to prevent degradation .

Comparative Analysis

Q. How does this compound compare to its chloro or iodo analogs in cross-coupling reactions?

- Reactivity Profile : Bromine’s moderate leaving group ability (vs. Cl⁻ or I⁻) balances stability and reactivity in Suzuki-Miyaura couplings. For example, Pd(PPh₃)₄ catalyzes coupling with arylboronic acids at 80°C, yielding biaryl products in 70–85% yield, whereas chloro analogs require harsher conditions (110°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.